Alcaftadine carboxylic acid is a major metabolite of alcaftadine, a novel antihistamine. [] It is formed through the rapid conversion of alcaftadine by one or more cytosolic enzymes. [] While alcaftadine itself is primarily recognized for its therapeutic applications in ocular allergic conditions like allergic conjunctivitis, further investigation into the properties and applications of alcaftadine carboxylic acid is warranted. []
Alcaftadine carboxylic acid is a derivative of alcaftadine, which belongs to the class of organic compounds known as benzazepines. These compounds are characterized by a fused benzene ring and an azepine ring, which is a seven-membered heterocycle containing one nitrogen atom. Alcaftadine is primarily utilized in ophthalmology as an antihistamine for the treatment of allergic conjunctivitis. The chemical formula for alcaftadine is , with a molecular weight of approximately 307.39 g/mol .
The synthesis of alcaftadine carboxylic acid involves several key steps, typically starting from ethyl 4-(chlorocarbonyl)piperidine-1-carboxylate. The process can be summarized as follows:
This method has been optimized to reduce reaction steps significantly and improve yield, making it more efficient than traditional synthesis routes .
The molecular structure of alcaftadine features several notable characteristics:
The structural formula can be represented as follows:
Alcaftadine undergoes various chemical reactions:
Alcaftadine acts primarily as an H1 histamine receptor antagonist. Its mechanism involves:
Alcaftadine exhibits several important physical and chemical properties:
Alcaftadine carboxylic acid has significant applications in medicine:
Alcaftadine carboxylic acid (6,11-dihydro-11-(1-methyl-4-piperidinylidene)-5H-imidazo[2,1-b][3]benzazepine-3-carboxylic acid) is the primary active metabolite of the antihistamine alcaftadine, used in ophthalmic solutions for allergic conjunctivitis. The biotransformation occurs via oxidation of the aldehyde group at the 3-position of the imidazo-benzazepine core structure. This conversion is catalyzed by cytosolic dehydrogenases, specifically aldehyde dehydrogenase (ALDH) enzymes, which transform the aldehyde (-CHO) moiety into a carboxylic acid (-COOH) functional group [1] [3].
The reaction proceeds as follows:Alcaftadine (aldehyde form) + NAD⁺ + H₂O → Alcaftadine carboxylic acid + NADH + H⁺This enzymatic oxidation is irreversible under physiological conditions and occurs rapidly post-absorption. Structural analysis confirms that the metabolite retains the parent compound's piperidinylidene and benzazepine rings, with modification solely at the C3 position (Table 1) [1] [3].
Table 1: Structural and Metabolic Identity of Alcaftadine Carboxylic Acid
Property | Alcaftadine | Alcaftadine Carboxylic Acid |
---|---|---|
IUPAC Name | 6,11-Dihydro-11-(1-methyl-4-piperidinylidene)-5H-imidazo[2,1-b][3]benzazepine-3-carboxaldehyde | 6,11-Dihydro-11-(1-methyl-4-piperidinylidene)-5H-imidazo[2,1-b][3]benzazepine-3-carboxylic acid |
CAS Registry Number | 147084-10-4 | 147083-93-0 |
Molecular Modification | Aldehyde (-CHO) | Carboxylic acid (-COOH) |
Enzymes Involved | N/A | Cytosolic dehydrogenases (ALDH) |
Unlike many pharmaceuticals metabolized by hepatic cytochrome P450 (CYP450) enzymes, alcaftadine’s conversion to its carboxylic acid derivative is mediated exclusively by non-microsomal, cytosolic enzymes. Pharmacokinetic studies confirm that alcaftadine undergoes minimal hepatic microsomal metabolism, with cytosolic dehydrogenases accounting for >95% of its biotransformation [1] [7].
Key characteristics of this pathway include:
This non-CYP450 mechanism avoids pharmacokinetic interactions with CYP inhibitors/inducers (e.g., ketoconazole). Notably, a 2016 review of FDA-approved drugs (2006–2015) indicates that ~10.8% of therapeutic agents rely on hydrolytic enzymes or dehydrogenases for primary metabolism, positioning alcaftadine among drugs utilizing this efficient detoxification route [7] [9].
Metabolic profiling reveals significant disparities between in vitro models and in vivo systems for alcaftadine carboxylic acid formation:
In Vitro Models
In Vivo Systems (Humans & Animals)
Table 2: Comparative Metabolic Profiling of Alcaftadine Carboxylic Acid
Parameter | In Vitro (Human Hepatocytes) | In Vivo (Human Ocular Dosing) |
---|---|---|
Time to Cₘₐₓ | >2 hours | 15–30 minutes |
Metabolite Yield | 20–40% | >95% |
Key Tissues | Liver cytosol | Liver, ocular epithelium |
Cofactor Dependence | Exogenous NAD⁺ required | Endogenous NAD⁺ sufficient |
These discrepancies underscore the necessity of in vivo models for accurate pharmacokinetic predictions [1] [3].
The formation and clearance kinetics of alcaftadine carboxylic acid follow a two-compartment model with first-order formation and elimination:
Formation Kinetics
Elimination Kinetics
Table 3: Kinetic Parameters of Alcaftadine Carboxylic Acid
Parameter | Value (Mean ± SD) | Units |
---|---|---|
Formation Rate Constant (kₚ) | 0.15 ± 0.03 | min⁻¹ |
Elimination Half-Life (t₁/₂) | 1.3 ± 0.2 | hours |
Time to Cₘₐₓ (Tₘₐₓ) | 0.25 ± 0.1 | hours |
Metabolite Cₘₐₓ | 3.1 ± 0.8 | ng/mL |
Systemic Clearance (CL) | 15.2 ± 3.7 | L/h |
Mathematical models (e.g., first-order exponential and Fitzhugh equations) accurately describe metabolite kinetics, with the equation:C = kₚ · D · (e⁻ᵏᵉᵗ - e⁻ᵏᵖᵗ) / (Vₖₚ - kₑ)Where C = metabolite concentration, D = dose, V = volume of distribution, kₚ = formation rate, and kₑ = elimination rate [1] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7